

# Pharmacology & Receptor Binding Profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

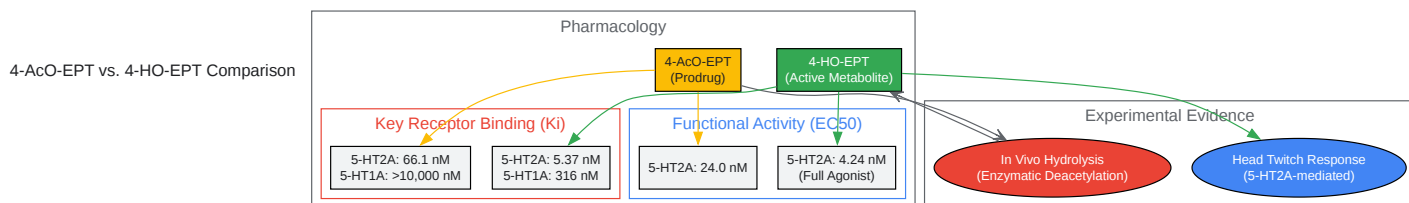
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The following table compares the receptor binding and functional activity data for 4-AcO-EPT and its active metabolite, 4-HO-EPT.

Parameter	4-AcO-EPT	4-HO-EPT
Primary Role	Prodrug [1]	Active Metabolite & Psychedelic [2] [1]
Key 5-HT <sub>2A</sub> Functional Activity (EC <sub>50</sub> )	24.0 nM [1]	4.24 nM (Full Agonist) [2] [1]
Representative Binding Affinity (K <sub>i</sub> )	Weaker binding at most receptors [1]	Stronger & broader binding [1]
5-HT <sub>1A</sub>	>10,000 nM [3]	316 nM [3]
5-HT <sub>2A</sub>	66.1 nM [3]	5.37 nM [3]
5-HT <sub>2C</sub>	128 nM [3]	13.2 nM [3]
Selected Non-5-HT Targets	H1, D3, Alpha2A, B, C, NR2B, Sigma 2 [3]	H1, D2, Alpha2A, NR2B, SERT, Sigma 1 & 2 [3]

The diagram below illustrates the core experimental workflow and pharmacological relationship between these two compounds.



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## Experimental Protocols & Key Findings

The data in the table and diagram comes from standardized experimental protocols. Here are the methodologies for the key experiments cited.

- **Radioligand Binding Assays** [3]: These experiments determine a compound's affinity for various receptors. A **primary competition binding screen** is first performed, where a 10  $\mu\text{M}$  concentration of the tryptamine is tested against 50 different receptors. A "hit" is defined as a target where the compound inhibits over 50% of the control radioligand's binding. For confirmed hits, full concentration-response curves are generated to calculate the inhibition constant ( $K_i$ ), which provides a quantitative measure of binding affinity.
- **Calcium Mobilization Assays** [2] [1]: This method measures the functional activity of a compound (whether it activates a receptor). Cells engineered to express a specific human serotonin receptor (e.g., 5-HT2A) are loaded with a fluorescent calcium indicator. The compound is introduced, and if it is an agonist, it triggers receptor activation and a subsequent release of calcium ions within the cell. This flux is detected as an increase in fluorescence. The concentration of the compound that produces 50% of the maximum possible response ( $\text{EC}_{50}$ ) is then calculated, indicating its potency.
- **In Vivo Behavioral Studies (Head Twitch Response)** [3]: The head twitch response (HTR) in mice is a well-validated behavioral proxy for psychedelic effects in humans that is mediated by the 5-HT2A

receptor. Compounds are administered subcutaneously to mice, and the number of characteristic head twitches is counted, typically by direct observation or video recording. A dose-dependent increase in HTR indicates psilocybin-like psychedelic activity.

A critical finding from these integrated studies is that while 4-AcO-EPT has much lower direct receptor affinity and functional activity in vitro, it produces robust psychedelic effects in vivo. This supports the conclusion that **4-AcO-EPT acts as a prodrug**, which is metabolized in the body (via enzymatic deacetylation) to the highly active 4-HO-EPT [1].

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## References

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2. - 4 - HO - Wikipedia EPT [en.wikipedia.org]
3. Binding Profiles for Tryptamine Psychedelics and Effects of... Receptor [pmc.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States

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